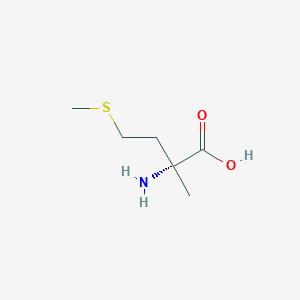

2-Methyl-D-methionine

描述

Structure

3D Structure

属性

CAS 编号 |

98302-79-5 |

|---|---|

分子式 |

C6H13NO2S |

分子量 |

163.24 g/mol |

IUPAC 名称 |

(2R)-2-amino-2-methyl-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C6H13NO2S/c1-6(7,5(8)9)3-4-10-2/h3-4,7H2,1-2H3,(H,8,9)/t6-/m1/s1 |

InChI 键 |

ZYVMPHJZWXIFDQ-ZCFIWIBFSA-N |

SMILES |

CC(CCSC)(C(=O)O)N |

手性 SMILES |

C[C@@](CCSC)(C(=O)O)N |

规范 SMILES |

CC(CCSC)(C(=O)O)N |

其他CAS编号 |

59013-75-1 |

序列 |

X |

产品来源 |

United States |

Metabolic Dynamics and Biochemical Interactions of Methionine Analogs

Canonical Methionine Metabolism Pathways

Methionine, an essential sulfur-containing amino acid, is a central node in cellular metabolism. Its metabolic pathways are critical for protein synthesis, the transfer of methyl groups for epigenetic regulation and biosynthesis, the production of antioxidants, and the synthesis of polyamines. nih.govresearchgate.netresearchgate.net These interconnected pathways—the methionine cycle, the transsulfuration pathway, and the polyamine biosynthesis pathway—ensure the versatile use of this single amino acid.

The methionine cycle, also known as the one-carbon metabolism pathway, is the primary route for the synthesis and recycling of methionine and its activated form, S-Adenosylmethionine (SAM). researchgate.netcreative-proteomics.com The cycle begins with the activation of methionine.

The enzyme Methionine Adenosyltransferase (MAT) catalyzes the reaction between methionine and adenosine (B11128) triphosphate (ATP) to form SAM. creative-proteomics.comwikipedia.org This reaction is unique as it involves the transfer of the entire adenosyl group from ATP to the sulfur atom of methionine, creating a high-energy sulfonium (B1226848) compound. youtube.comyoutube.com SAM is the principal methyl donor in the cell, second only to ATP in its wide use as an enzyme substrate. nih.gov

Following the donation of its methyl group in various transmethylation reactions, SAM is converted to S-adenosylhomocysteine (SAH). wikipedia.orgnih.gov SAH is then hydrolyzed by SAH hydrolase (SAHH) to homocysteine and adenosine. nih.govyoutube.com This step is crucial because SAH is a potent inhibitor of methyltransferase enzymes, and its removal drives methylation reactions forward. nih.govnih.gov

The cycle is completed by the remethylation of homocysteine to regenerate methionine. This can occur through two main pathways. The primary pathway in most tissues involves the enzyme methionine synthase, which requires vitamin B12 as a cofactor and uses 5-methyltetrahydrofolate (a derivative of folate) as the methyl donor. creative-proteomics.comnih.gov An alternative pathway, predominantly in the liver, uses the enzyme betaine-homocysteine methyltransferase (BHMT) to transfer a methyl group from betaine (B1666868) to homocysteine. wikipedia.org

Table 1: Key Enzymes and Reactions in the Methionine Cycle

| Enzyme | Substrates | Product(s) | Function |

| Methionine Adenosyltransferase (MAT) | Methionine, ATP | S-Adenosylmethionine (SAM) | Activates methionine to the primary methyl donor. creative-proteomics.com |

| Methyltransferases (MTs) | SAM, Acceptor Molecule | S-Adenosylhomocysteine (SAH), Methylated Product | Transfer of a methyl group to various substrates. researchgate.netnih.gov |

| SAH Hydrolase (SAHH) | S-Adenosylhomocysteine (SAH) | Homocysteine, Adenosine | Removes the inhibitory SAH to drive methylation. youtube.com |

| Methionine Synthase (MS) | Homocysteine, 5-Methyltetrahydrofolate | Methionine, Tetrahydrofolate | Regenerates methionine, linking the methionine and folate cycles. creative-proteomics.comnih.gov |

The primary function of the methionine cycle is to provide a continuous supply of SAM for transmethylation reactions. youtube.com SAM's activated methyl group, attached to a positively charged sulfur atom, is readily transferred to a vast array of acceptor molecules, including DNA, RNA, proteins, and lipids. youtube.comamsbio.com These reactions are catalyzed by a large family of enzymes known as methyltransferases. nih.govyoutube.com

Methylation is a fundamental biological process with profound effects on cellular function:

Epigenetic Regulation: The methylation of DNA and histone proteins is a key mechanism for controlling gene expression and maintaining chromatin structure. nih.govwikipedia.org

Protein Function: Methylation of proteins can alter their activity, localization, and interactions with other molecules.

Metabolite Biosynthesis: SAM-dependent methylation is essential for the synthesis of numerous important compounds, including creatine, epinephrine, and phosphatidylcholine. researchgate.netyoutube.com

The ratio of SAM to its demethylated product, SAH (the "methylation index"), is a critical indicator of the cell's capacity to perform methylation reactions. nih.govnih.gov A high SAM/SAH ratio favors methylation, while a low ratio leads to the inhibition of methyltransferases by the accumulated SAH. nih.gov

When methionine levels are high, homocysteine is not exclusively remethylated back to methionine. Instead, it can be directed into the transsulfuration pathway, which irreversibly converts homocysteine into another sulfur-containing amino acid, cysteine. creative-proteomics.comwikipedia.orgnih.gov This pathway provides a crucial link between methionine and cysteine metabolism. researchgate.net

The transsulfuration pathway consists of two key enzymatic steps:

Cystathionine (B15957) β-synthase (CBS): This enzyme, which requires vitamin B6 as a cofactor, catalyzes the condensation of homocysteine with serine to form cystathionine. wikipedia.orgnih.gov The activity of CBS is allosterically activated by SAM, meaning that when SAM levels are high (indicating sufficient methionine), the pathway is stimulated to clear homocysteine. nih.gov

Cystathionine γ-lyase (CGL): Also dependent on vitamin B6, this enzyme cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia (B1221849). creative-proteomics.comresearchgate.net

The cysteine produced via this pathway is a critical component of proteins and is the rate-limiting precursor for the synthesis of glutathione (B108866) (GSH), a major cellular antioxidant. researchgate.netresearchgate.net Therefore, the transsulfuration pathway is not only essential for homocysteine catabolism but also for maintaining cellular redox balance. researchgate.netnih.gov

Beyond its role as a methyl donor, SAM is also a precursor for the synthesis of polyamines, such as spermidine (B129725) and spermine. nih.govnih.govresearchgate.net These polycations are essential for cell growth, proliferation, and the stabilization of nucleic acids. amsbio.compatsnap.com

To enter this pathway, SAM first undergoes decarboxylation, a reaction catalyzed by the enzyme S-adenosylmethionine decarboxylase (SAMDC or AdoMetDC). nih.govpsu.edu This reaction produces decarboxylated S-adenosylmethionine (dcSAM), which now possesses a propylamine (B44156) group available for transfer. patsnap.compsu.edu

The synthesis of polyamines then proceeds as follows:

Spermidine synthase transfers the aminopropyl group from dcSAM to putrescine (which is derived from ornithine), forming spermidine. nih.gov

Spermine synthase transfers a second aminopropyl group from another molecule of dcSAM to spermidine, yielding spermine. nih.gov

The byproduct of these reactions is 5'-methylthioadenosine (MTA), which is subsequently recycled back to methionine through the methionine salvage pathway, conserving the sulfur atom. nih.govresearchgate.net The regulation of SAMDC is tightly controlled, as dcSAM cannot be used for methylation and can inhibit some methyltransferases. nih.gov

Interaction with Key Regulatory Enzymes

Methyltransferases and their Substrate Analog Recognition

Methyltransferases are a large and diverse family of enzymes that catalyze the transfer of a methyl group from a donor, most commonly S-adenosylmethionine (SAM), to a variety of acceptor molecules, including proteins, nucleic acids, and small molecules. wikipedia.orgnih.gov These enzymes play critical roles in epigenetic regulation, signal transduction, and metabolism. nih.gov

The recognition of substrate analogs by methyltransferases is a key area of research, as it provides insights into the catalytic mechanism and allows for the development of specific inhibitors and probes. nih.gov While SAM is the natural methyl donor, many methyltransferases can recognize and utilize synthetic SAM analogs with modified methyl groups or other parts of the molecule. nih.govnih.gov

If 2-Methyl-D-methionine were to be converted into a corresponding S-adenosyl-2-methyl-D-methionine analog, its interaction with methyltransferases would be of significant interest. The presence of the alpha-methyl group on the methionine moiety could affect its binding to the SAM-binding pocket of methyltransferases. The Rossmann fold, a common structural motif in class I methyltransferases, is responsible for binding SAM. wikipedia.org The additional methyl group could lead to steric clashes within this highly conserved binding site, potentially making it a poor substrate or an inhibitor.

Different classes of methyltransferases exhibit varying degrees of substrate promiscuity. nih.gov Some may be able to accommodate the bulkier analog, while others may not. For example, DNA methyltransferases (DNMTs) and protein methyltransferases (e.g., histone methyltransferases) have specific recognition motifs for their substrates and the SAM cofactor. wikipedia.orgoup.com Alterations to the SAM structure can significantly impact their catalytic activity. rsc.org

The following table provides a general overview of different types of methyltransferases and their substrates:

| Methyltransferase Type | Substrate(s) |

| DNA Methyltransferases (DNMTs) | DNA (specifically cytosine and adenine (B156593) bases) |

| RNA Methyltransferases | Various types of RNA (e.g., tRNA, rRNA, mRNA) |

| Protein Methyltransferases | Specific amino acid residues in proteins (e.g., lysine (B10760008), arginine) |

| Small Molecule Methyltransferases | Catechols, amines, and other small organic molecules |

Enzymes of the Methionine Salvage Pathway

The methionine salvage pathway is a crucial metabolic route that regenerates methionine from 5'-methylthioadenosine (MTA), a byproduct of polyamine and ethylene (B1197577) synthesis. nih.govresearchgate.net This pathway is essential for recycling the sulfur and the methyl group of methionine. researchgate.net The pathway involves a series of enzymatic steps, and its enzymes are potential targets for interaction with methionine analogs or their metabolites. nih.govresearchgate.net

Given that this compound is an analog of methionine, it is unlikely to be a direct substrate for the enzymes of the methionine salvage pathway, which act on MTA and its derivatives. nih.gov However, if the metabolism of this compound were to produce a novel MTA analog, this new molecule could potentially interact with the enzymes of the salvage pathway. For example, MTA phosphorylase (MTAP), a key enzyme in this pathway, cleaves MTA to adenine and 5-methylthioribose-1-phosphate. mdpi.com A modified MTA analog might act as a substrate or an inhibitor of MTAP.

Inhibition of the methionine salvage pathway can lead to the accumulation of MTA, which has been shown to inhibit certain cellular processes. mdpi.com Therefore, any interaction of this compound or its metabolites with this pathway could have significant cellular consequences. The enzymes of this pathway are highly conserved across different organisms, highlighting their fundamental importance in metabolism. nih.gov

Other Relevant Metabolic Enzymes

While specific enzymatic studies on this compound are not extensively documented in publicly available research, the metabolic fate of this analog can be inferred by examining enzymes known to act on D-amino acids and by considering the structural implications of alpha-methylation on enzyme-substrate interactions. The primary candidate for the metabolism of D-amino acids is D-amino acid oxidase. Other enzymes in the canonical methionine metabolic pathway are less likely to interact with this compound due to steric hindrance imposed by the alpha-methyl group.

D-Amino Acid Oxidase (DAAO)

D-amino acid oxidase (DAAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids, converting them into their corresponding α-keto acids, ammonia, and hydrogen peroxide. wikipedia.orgnih.gov This enzyme is crucial for the detoxification of D-amino acids that may be present in the diet or produced by gut microbiota. wikipedia.org Given that this compound is a D-amino acid, DAAO is the most probable enzyme to initiate its metabolism.

DAAO exhibits broad substrate specificity, acting on a variety of neutral D-amino acids. nih.govfrontiersin.org However, the presence of a methyl group on the alpha-carbon of this compound introduces significant steric bulk around the chiral center. This structural modification can profoundly affect the binding of the substrate to the active site of DAAO. Enzymatic reactions are highly sensitive to the three-dimensional structure of the substrate, and steric hindrance can prevent the optimal orientation required for catalysis. harvard.edu While there is no specific data on the activity of DAAO on this compound, it is plausible that the alpha-methylation would render it a poorer substrate compared to D-methionine.

To illustrate the substrate versatility of DAAO, the following table presents the kinetic parameters for various D-amino acids with human D-amino acid oxidase.

| Substrate | Apparent Km (mM) | Maximal Activity (%) |

| D-Cysteine | 0.7 | 100 |

| D-Tyrosine | Not specified | High |

| D-Phenylalanine | Not specified | High |

| D-Tryptophan | Not specified | High |

| D-Kynurenine | 0.7 | Not specified |

| D-Alanine | 28 | Not specified |

| D-Serine | Not specified | Not specified |

| D-DOPA | Not specified | Not specified |

This table is based on data from studies on human D-amino acid oxidase, which show a preference for hydrophobic amino acids. nih.gov

Enzymes of the Canonical Methionine Metabolic Pathway

The standard metabolic pathway for L-methionine involves several key enzymes, including methionine adenosyltransferase (MAT), which synthesizes S-adenosylmethionine (SAM). creative-proteomics.com SAM is a universal methyl donor for numerous biological reactions. creative-proteomics.com Subsequent enzymes in this pathway include various methyltransferases and enzymes of the transsulfuration pathway, such as cystathionine β-lyase and cystathionine γ-synthase. nih.govmdpi.com

The enzymes in the L-methionine pathway are highly specific for their natural substrate. The introduction of a methyl group at the alpha-carbon of methionine, as in this compound, would likely impede its interaction with these enzymes. The active sites of enzymes like MAT are precisely shaped to accommodate L-methionine, and the additional methyl group would create steric clashes, preventing proper binding and subsequent catalysis. nih.gov Therefore, it is highly improbable that this compound would be a substrate for the enzymes of the canonical methionine metabolic pathway.

The following table lists key enzymes in the methionine metabolic pathway and their functions.

| Enzyme | Gene | Function |

| Methionine Adenosyltransferase (MAT) | MAT1A, MAT2A, MAT2B | Catalyzes the formation of S-adenosylmethionine (SAM) from methionine and ATP. creative-proteomics.com |

| Methyltransferases | Various | Transfer a methyl group from SAM to various substrates. |

| S-Adenosylhomocysteine Hydrolase (SAHH) | AHCY | Hydrolyzes S-adenosylhomocysteine (SAH) to homocysteine and adenosine. |

| Cystathionine β-synthase (CBS) | CBS | Catalyzes the condensation of homocysteine and serine to form cystathionine. |

| Cystathionine γ-lyase (CTH) | CTH | Cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia. mdpi.com |

| Methionine synthase (MS) | MTR | Regenerates methionine from homocysteine. oup.com |

Based on a comprehensive search of available scientific literature, there is no specific information regarding the cellular and molecular effects of the chemical compound This compound on the outlined signaling pathways and epigenetic regulation.

The conducted searches for "this compound" in conjunction with terms such as "mTORC1 signaling," "PERK," "GCN2," "ATF4," "NF-κB signaling," "DNA methylation," and "histone methylation" did not yield any direct research findings or data. The scientific literature extensively covers the compound methionine and the impacts of its restriction or deprivation on these cellular processes. However, this information cannot be accurately extrapolated to its methylated derivative, this compound, as the addition of a methyl group can significantly alter the compound's biological activity.

Therefore, an article focusing solely on the cellular and molecular effects of this compound, as per the provided outline, cannot be generated at this time due to the absence of specific research on this particular compound in the public domain. To provide an analysis would require making scientifically unfounded assumptions based on the behavior of the related compound, methionine, which would violate the principles of scientific accuracy.

Cellular and Molecular Effects of 2 Methyl D Methionine

Molecular Mechanisms of Cellular Transport and Uptake

The transport of D-amino acids, including D-methionine, into bacterial cells like Escherichia coli is facilitated by specific transport systems. The metD locus has been identified as a key player in the uptake of D-methionine. nih.govresearchgate.net Research has elucidated that the metD locus is an ATP-binding cassette (ABC) transporter gene cluster, which has been renamed the metNIQ gene cluster. nih.govnih.gov This transport system is energized by ATP and its expression is regulated by the intracellular concentration of methionine and the MetJ repressor. nih.govresearchgate.net

The metNIQ system consists of three main components: a periplasmic substrate-binding protein (MetQ), a transmembrane permease (MetI), and a cytoplasmic ATPase (MetN) that powers the transport process. nih.gov Studies have shown that this system is not only responsible for D-methionine uptake but can also transport methionine analogs. For example, a toxic analog, α-methyl methionine, is known to be transported by the system encoded by the metD locus. nih.gov Given the structural similarity, it is highly probable that 2-Methyl-D-methionine also interacts with and is transported by the MetNIQ system or analogous amino acid transporters in other organisms.

| Gene Product | Component Name | Function | Reference |

|---|---|---|---|

| metN (formerly abc) | ATPase | Binds and hydrolyzes ATP to provide energy for transport. | nih.gov |

| metI (formerly yaeE) | Permease (Inner Membrane Protein) | Forms the channel through which the substrate crosses the cytoplasmic membrane. | nih.gov |

| metQ (formerly yaeC) | Periplasmic Binding Protein | Binds D-methionine in the periplasm and delivers it to the permease component. | nih.gov |

Cellular uptake of amino acids is mediated by a variety of transport systems, some of which exhibit broad specificity and can transport multiple different amino acids, including different stereoisomers. It is well-established that D- and L-isomers of methionine can compete for the same transport proteins. nih.gov However, the affinity of these transporters is often significantly lower for the D-isomer compared to the natural L-isomer. nih.gov

As a derivative of D-methionine, this compound is expected to be a competitive substrate for transporters that also recognize L-methionine. This competition occurs at the binding site of the transporter protein on the cell surface. The presence of this compound can therefore inhibit the uptake of L-methionine, potentially leading to a state of intracellular L-methionine limitation, even when extracellular levels of L-methionine are adequate. This competitive inhibition is a key aspect of its molecular mechanism of action, as it directly impacts the availability of L-methionine for critical cellular processes such as protein synthesis and the methionine cycle. nih.govresearchgate.net

Effects on Cellular Homeostasis and Metabolic Flux

L-methionine plays a pivotal role in cellular energy metabolism, primarily through the methionine cycle. nih.gov The first step of this cycle involves the conversion of methionine to S-adenosylmethionine (SAM) by the enzyme methionine adenosyltransferase (MAT). This reaction is highly energy-dependent, consuming one molecule of ATP which is cleaved into pyrophosphate and phosphate (B84403). nih.govresearchgate.net SAM is the principal methyl donor for a vast array of transmethylation reactions that are essential for the synthesis and function of numerous biological molecules. nih.gov

By competing with L-methionine for transport and potentially for the active site of enzymes like MAT, this compound can disrupt the normal flux of the methionine cycle. mdpi.com This interference can lead to a decrease in the production of SAM, thereby impairing the cell's methylation capacity. mdpi.com A reduction in SAM-dependent methylation reactions can have widespread consequences on cellular processes. Furthermore, the disruption of the methionine cycle can affect interconnected pathways, such as folate metabolism and the transsulfuration pathway, leading to broader perturbations in cellular energy homeostasis. youtube.com

| Molecule | Role in Energy Metabolism | Potential Perturbation by this compound | Reference |

|---|---|---|---|

| L-Methionine | Essential amino acid; precursor for SAM. | Uptake and utilization inhibited by competition. | nih.gov |

| ATP | Energy currency; consumed in SAM synthesis. | Dysregulation of ATP-dependent methionine cycle. | nih.gov |

| S-adenosylmethionine (SAM) | Universal methyl donor for numerous metabolic reactions. | Reduced synthesis due to substrate competition, impacting methylation potential. | mdpi.comnih.gov |

| Homocysteine | Intermediate in the methionine cycle; can be remethylated to methionine or enter the transsulfuration pathway. | Altered levels due to upstream disruption of the cycle. | nih.gov |

The cell's ability to maintain redox homeostasis is critical for preventing oxidative damage to cellular components. Methionine metabolism is indirectly, yet critically, linked to redox balance. researchgate.net Through the transsulfuration pathway, homocysteine (derived from methionine) is converted to cysteine. nih.gov Cysteine is the rate-limiting precursor for the synthesis of glutathione (B108866) (GSH), the most abundant endogenous antioxidant in the cell. nih.govresearchgate.net

Advanced Methodological Approaches in 2 Methyl D Methionine Research

Analytical Techniques for Enantiomeric and Isotopic Analysis

Precise analysis of D-methionine, including its potential methylated derivatives, relies on the ability to separate enantiomers and track isotopically labeled molecules through complex biological systems.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the stereoselective determination of methionine enantiomers in biological samples like plasma. nih.govnih.gov To achieve separation of the D- and L-forms, a derivatization step is necessary. The amino acids are first converted into methyl esters and then acylated with an optically active agent, such as (+)-alpha-methoxy-alpha-trifluoromethylphenylacetyl chloride, to form diastereomeric amides. nih.gov These diastereomers have different physicochemical properties and can be separated by the gas chromatograph.

The mass spectrometer then detects and quantifies these separated diastereomers, often using selected-ion monitoring (SIM) for enhanced sensitivity. nih.gov This methodology has been successfully applied to determine the concentrations of both D- and L-enantiomers of methionine and its deuterated isotopologues (e.g., [2H3]methionine) in pharmacokinetic studies. nih.govnih.gov A key advantage of this approach is its high precision, with reported relative intra- and inter-day precision values being well within acceptable limits for bioanalytical methods. nih.gov

| Parameter | Value | Matrix | Reference |

|---|---|---|---|

| Intra-day Precision (RSD) | 4.0% | Rat Plasma | nih.gov |

| Inter-day Precision (RSD) | 6.3% | Rat Plasma | nih.gov |

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the enantiomeric separation of methionine. researchgate.netrsc.org The key to this separation is the use of chiral stationary phases (CSPs), such as those based on cyclofructans. researchgate.netrsc.org The separation efficiency is influenced by the composition of the mobile phase (e.g., ratios of methanol, acetonitrile, acetic acid, and triethylamine) and temperature. rsc.org Various detection methods can be coupled with HPLC, including low-wavelength UV, polarimetry, and circular dichroism, with UV detection limits reported in the microgram per milliliter range. rsc.org

For more sensitive and specific quantification, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). This combination is highly effective for measuring methionine levels in complex biological matrices. nih.govresearchgate.netmdpi.com LC-MS/MS methods for methionine have demonstrated excellent sensitivity, with limits of detection (LOD) and quantification (LOQ) as low as 0.04 µmol/l and 0.1 µmol/l, respectively. nih.govresearchgate.net Furthermore, LC-MS/MS combined with hydrolysis in deuterated acid (DCl) allows for the accurate determination of L- and D-amino acid ratios in proteins by correcting for the racemization that occurs during sample preparation. mdpi.com

| Method | Parameter | Value | Reference |

|---|---|---|---|

| HPLC-UV | Detection Limit | 11 µg/mL | rsc.org |

| LC-ESI-MS/MS | LOD | 0.04 µmol/l | nih.govresearchgate.net |

| LOQ | 0.1 µmol/l | nih.govresearchgate.net | |

| Intra-day CV | 2.68 - 3.79% | nih.govresearchgate.net | |

| Inter-day CV | 2.98 - 3.84% | nih.govresearchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-invasive technique that provides unique insights into metabolic processes in vivo. Deuterium (2H) NMR has been used to study the hepatic metabolism of deuterated D-methionine in intact, anesthetized rats. nih.gov This approach allows for the real-time observation of the formation of labeled metabolites, such as [methyl-2H3]sarcosine, and can track the clearance of the labeled methionine from the liver. nih.gov

Furthermore, 1H and 13C NMR are invaluable for studying protein dynamics, leveraging the methyl group of methionine as a sensitive probe. nih.gov By using specific isotopic labeling, such as incorporating a 13CHD2 methyl group against a deuterated background, researchers can obtain high-resolution spectra ideal for relaxation dispersion experiments. nih.govnih.govacs.org These experiments reveal information about protein conformational exchange on micro- to millisecond timescales. nih.govacs.org Untargeted 2D 1H–13C NMR metabolomics of models labeled with [13C-methyl]methionine can also be used to map the set of molecules that receive a methyl group, known as the non-DNA methylome. nih.govacs.org

Isotope tracing is a fundamental methodology for quantifying the flow of metabolites through metabolic pathways (metabolic flux). nih.gov By supplying cells or organisms with a substrate labeled with a stable isotope (e.g., 13C-methionine or [2H3]methionine), researchers can track the incorporation of the isotope into various downstream metabolites using mass spectrometry. nih.govnih.gov

This approach, often termed 13C-Metabolic Flux Analysis (13C-MFA), involves measuring the isotope-labeling kinetics of intracellular and extracellular metabolites. nih.govnih.gov It has been used to quantify critical methionine metabolic fluxes, including transmethylation and propylamine (B44156) transfer cycles. nih.gov Isotope tracing studies have been instrumental in demonstrating the extensive in vivo conversion of D-methionine to its L-enantiomer, with studies in rats showing that over 90% of intravenously administered D-[2H3]methionine is converted into L-[2H3]methionine. nih.gov This highlights a crucial metabolic pathway for the utilization of D-methionine. nih.gov

Enzymology and Enzyme Kinetic Studies

Understanding the enzymatic processes involving D-methionine and its derivatives is key to elucidating their biological roles. This involves characterizing the enzymes that bind to and transform these molecules.

The broader enzymology of methionine metabolism is vast. L-methionine is converted to S-adenosylmethionine (SAM), the universal methyl donor for a large class of enzymes known as methyltransferases. mdpi.comnih.gov These enzymes catalyze the transfer of a methyl group from SAM to a wide variety of substrates, including DNA, proteins, and lipids. nih.govacs.org Another key enzyme is methionine synthase, which catalyzes the final step in the de novo synthesis of methionine by transferring a methyl group to homocysteine. dtu.dknih.gov The study of these enzymes, their kinetics (kcat, KM), and their structural interactions with substrates provides a mechanistic understanding of methionine's central role in cellular metabolism. dtu.dk

Determination of Kinetic Parameters (Km, Vmax, Ki) with Methionine Analogs

The investigation of methionine analogs, such as 2-Methyl-D-methionine, is crucial for understanding the specificity and mechanism of enzymes involved in methionine metabolism. Determining the kinetic parameters—Michaelis constant (Km), maximum velocity (Vmax), and inhibition constant (Ki)—provides quantitative measures of how these analogs interact with enzymes compared to the natural substrate, L-methionine.

Kinetic analyses have been performed on key enzymes of the methionine cycle, such as methionine adenosyltransferases (MATs), which catalyze the formation of S-adenosylmethionine (SAM). Studies using various C- and N-methylated derivatives of methionine have revealed that these analogs often act as competitive inhibitors. For instance, enantiomers of 2-methyl-methionine have been shown to be weak, poorly selective, competitive inhibitors of rat MAT isozymes with respect to methionine nih.gov. Competitive inhibitors typically bind to the active site of the enzyme, preventing the natural substrate from binding. This interaction is characterized by an increase in the apparent Km of the substrate, while the Vmax remains unchanged.

The substrate efficiency of these analogs is often significantly lower than that of L-methionine. The ratio Vmax/Km, a measure of catalytic efficiency, for several methyl-methionine enantiomers was found to be in the range of (0.5-2.2) x 10⁻⁴ that of L-methionine with the normal tissue MAT variant (M-2) and (0.2-1.3) x 10⁻³ with the tumor variant (M-T) nih.gov. Interestingly, some analogs, including 2-Me-L-Met, showed little to no substrate activity with the normal M-2 isozyme but were converted to SAM derivatives more rapidly by the tumor-specific M-T isozyme, highlighting differences in the active site specificities of these enzyme variants nih.gov. This differential specificity could potentially be exploited for designing isozyme-specific inhibitors.

The following table summarizes the observed kinetic effects of methyl-methionine analogs on methionine adenosyltransferase (MAT).

| Parameter | Observation with Methyl-Methionine Analogs (e.g., 2-Me-Met) | Reference |

|---|---|---|

| Inhibition Type | Competitive inhibition with respect to L-methionine. | nih.gov |

| Inhibition Constant (Ki) | Analogs were generally weak inhibitors. The strongest inhibition noted for a related analog (3β-Me-L-Met) showed a KM(Met)/Ki ratio of 0.03 with a tumor-specific MAT variant. | nih.gov |

| Substrate Efficiency (Vmax/Km) | Very low compared to L-methionine. Ranged from 0.02% to 0.13% of L-methionine's efficiency with the tumor MAT variant and 0.05% to 0.22% with the normal MAT variant. | nih.gov |

| Isozyme Specificity | Some enantiomers, like 2-Me-L-Met, showed higher substrate activity with the tumor MAT variant (M-T) than the normal variant (M-2). | nih.gov |

Genetic and Molecular Biology Approaches

Gene Expression Profiling (e.g., MET genes) in Response to Analogs

The cellular response to methionine analogs like this compound can be dissected at the transcriptional level through gene expression profiling. Methionine metabolism is tightly regulated, and cells modulate the expression of relevant genes, often designated as MET genes, in response to the availability of methionine and its derivatives.

When cells are exposed to a methionine analog or experience methionine restriction, a complex transcriptional response is often initiated. In yeast, for example, limitation of sulfur-containing amino acids leads to the induction of a suite of MET genes, a response driven by the transcriptional activator Met4 nih.gov. This response aims to restore intracellular levels of methionine and S-adenosylmethionine (SAM) nih.gov. Similarly, studies in the yeast Komagataella phaffii have shown that the presence of methionine in the culture medium leads to the repression of genes involved in methionine biosynthesis mdpi.comresearchgate.net. This feedback regulation ensures that the cell does not expend energy synthesizing a nutrient that is already available.

The use of methionine analogs can trigger these regulatory circuits. An analog that is recognized by the cellular machinery but cannot be properly utilized might lead to a state mimicking methionine starvation, thereby upregulating the expression of MET genes involved in synthesis and transport. Conversely, an analog that can be converted to a functional SAM derivative or otherwise satisfy the cell's methionine-sensing pathways could lead to the downregulation of these same genes.

For example, a global transcriptomic study in Streptococcus pneumoniae in response to varying methionine concentrations identified a transcriptional regulator, CmhR, that activates several genes involved in methionine uptake and utilization, including metQ, metA, and metEF microbiologyresearch.org. Such studies provide a blueprint for how a bacterial cell adapts its gene expression to changes in methionine availability, a process that could be perturbed by a methionine analog.

The table below summarizes the typical gene expression responses observed when methionine levels are altered, which provides a framework for predicting the effects of methionine analogs.

| Condition | Typical Gene Expression Change | Key Genes/Pathways Affected | Model Organism/System |

|---|---|---|---|

| Methionine Limitation/Starvation | Upregulation of genes for methionine biosynthesis and transport. | MET genes (e.g., MET3, MET6, MET14), driven by transcription factors like Met4. | Yeast (S. cerevisiae) nih.gov |

| Methionine Supplementation | Downregulation of genes for methionine biosynthesis. | MET6 (methionine synthase), CYS3 (cystathionine gamma-lyase). | Yeast (K. phaffii) mdpi.com |

| Varying Methionine Levels | Activation of regulons controlling methionine uptake and utilization. | metA, metB-csd, metEF, metQ (CmhR regulon). | Bacteria (S. pneumoniae) microbiologyresearch.org |

Proteomic and Metabolomic Profiling in the Presence of this compound

To obtain a comprehensive, systems-level view of the cellular perturbations caused by this compound, researchers employ advanced "omics" technologies, specifically proteomics and metabolomics. These approaches allow for the large-scale analysis of proteins and small-molecule metabolites, respectively, providing a functional snapshot of the cell's state in response to the analog.

Proteomic Profiling: Proteomics can be used to identify which proteins change in abundance or post-translational modification status upon treatment with this compound. This can reveal the specific cellular pathways that are activated or inhibited. For example, an integrative proteomic and metabolomic analysis of liver cancer cells supplemented with high levels of methionine revealed a significant rewiring of central carbon metabolism, including the upregulation of the tricarboxylic acid (TCA) cycle nih.govmdpi.com. A similar approach could be used to see if this compound elicits a similar response. Furthermore, specialized proteomic techniques can be used to study specific aspects of methionine metabolism. Redox proteomics, for instance, can map and quantify the oxidation of protein-bound methionine residues to methionine sulfoxide, a modification that can alter protein function and is linked to oxidative stress nih.gov.

Metabolomic Profiling: Metabolomics provides a direct readout of the biochemical activity in a cell by quantifying the levels of numerous metabolites simultaneously. In the context of this compound research, metabolomic analysis can track the fate of the analog itself and measure its impact on the levels of endogenous metabolites in the methionine cycle and connected pathways.

Untargeted metabolomics has been used to study the metabolic response of breast cancer cells to methionine stress, revealing unique changes in pathways like the methionine salvage pathway, purine/pyrimidine synthesis, and the TCA cycle researchgate.net. Stable isotope tracer studies, for example using ¹³C-methyl-labeled methionine, can be combined with NMR or mass spectrometry to trace the flow of methyl groups through the metabolic network, revealing the "non-DNA methylome" and shifts in methyl metabolism bohrium.com. Such an approach using a labeled version of this compound could precisely track its incorporation and metabolic conversion, providing invaluable mechanistic insights. An integrative analysis of both the proteome and metabolome can provide a particularly powerful understanding of how cells respond to methionine analogs, linking changes in enzyme levels to the resulting alterations in metabolic fluxes nih.govmdpi.com.

The table below outlines key findings from proteomic and metabolomic studies related to altered methionine metabolism.

| Omics Approach | Model System | Key Findings/Applications | Reference |

|---|---|---|---|

| Integrative Proteomics & Metabolomics | Liver Cancer Cells | Methionine supplementation rewires central carbon metabolism, upregulates the TCA cycle, and increases intracellular SAM and S-adenosyl-homocysteine. | nih.govmdpi.com |

| Untargeted Metabolomics | Breast Cancer Cells | Methionine stress (replacement with homocysteine) leads to unique metabolic responses in methionine salvage, purine/pyrimidine synthesis, and the TCA cycle. | researchgate.net |

| Redox Proteomics | Human Jurkat Cells | Developed a method to map and quantify protein-bound methionine sulfoxide formation at a proteome-wide scale in response to oxidative stress. | nih.gov |

| Untargeted NMR Metabolomics with Isotope Tracers | Mouse Tumor Models | Used [¹³C-methyl]methionine to trace the global "methylome," revealing differences in histone vs. small-molecule methylation between cell cultures and tumors. | bohrium.com |

Emerging Research Avenues for 2 Methyl D Methionine

Discovery of Novel Biological Roles and Molecular Targets

The introduction of a methyl group at the alpha-carbon of an amino acid can significantly alter its biochemical properties. In the case of 2-Methyl-D-methionine, this modification is expected to confer resistance to enzymatic degradation and influence its interaction with molecular targets.

Alpha-methylated amino acids are known to suppress the cleavage of peptide bonds and to stabilize specific peptide conformations, a property that is highly valuable in drug design. enamine.net For instance, the neuroprotective peptide trofinetide (B1681586) is a derivative of a tripeptide where the central proline residue is alpha-methylated. enamine.net This suggests that this compound could be incorporated into peptides to enhance their stability and bioavailability.

Potential molecular targets for this compound could include enzymes involved in methionine metabolism. Given its structural similarity to methionine, it might act as a competitive inhibitor or an allosteric modulator of these enzymes. Furthermore, L-type amino acid transporter 1 (LAT1), which is overexpressed in various cancers and transports large neutral amino acids, is a plausible target. mdpi.com Other alpha-methylated amino acids, such as 3-astatin-211 Astato-α-methyl-L-tyrosine, have been investigated for LAT1-targeted alpha therapy in sarcomas. mdpi.com

Table 1: Potential Molecular Targets and Biological Roles of this compound

| Potential Target/Role | Rationale based on Alpha-Methylated Amino Acid Research |

| Enzyme Inhibition | Structural similarity to methionine may allow it to bind to and inhibit enzymes in the methionine metabolic pathway. |

| Peptide Stabilization | The alpha-methyl group can increase resistance to proteolysis and stabilize secondary structures in peptides. enamine.net |

| Amino Acid Transporter Modulation | May interact with transporters like LAT1, potentially affecting cellular uptake of other amino acids. mdpi.com |

Investigation of Cellular Adaptation Mechanisms to Alpha-Methylated Methionine Analogs

The introduction of an unnatural amino acid analog like this compound into a biological system can trigger various cellular adaptation mechanisms. Cells must cope with the potential toxicity or metabolic disruption caused by such molecules.

One primary mechanism of adaptation involves the aminoacyl-tRNA synthetases (aaRSs), the enzymes responsible for attaching amino acids to their corresponding tRNAs for protein synthesis. acs.orgnih.gov These enzymes possess a high degree of specificity to prevent the incorporation of non-cognate amino acids. acs.orgnih.gov However, some analogs can be mistakenly recognized and incorporated into proteins. nih.gov Cellular resistance to amino acid analogs can arise from mutations in the active site of the corresponding aaRS, which decrease the enzyme's affinity for the analog. acs.orgnih.gov

Another adaptation strategy is the upregulation of metabolic pathways that increase the intracellular concentration of the natural amino acid, in this case, L-methionine. acs.orgnih.gov This increased concentration of the natural substrate can outcompete the analog for binding to enzymes and transporters. In some cases, cells may also develop or enhance efflux mechanisms to actively pump the analog out of the cell.

Furthermore, cells can adapt to amino acid stress by forming specialized compartments. For instance, in response to elevated amino acid levels, cells can generate mitochondrial-derived compartments (MDCs) that promote the breakdown of amino acids. nih.govutah.edu

Development of Advanced Biosensors for this compound Detection and Quantification

The ability to accurately detect and quantify this compound is crucial for studying its metabolic fate and biological effects. The development of advanced biosensors offers a promising avenue for achieving this with high sensitivity and specificity.

Electrochemical biosensors are a well-established platform for detecting amino acids. mdpi.comnih.gov These sensors often utilize enzymes, such as D-amino acid oxidase (DAAO), which are highly specific for D-enantiomers of amino acids. nih.govresearchgate.net A biosensor for this compound could be designed by immobilizing an engineered DAAO, with specificity for this particular analog, onto an electrode surface. The enzymatic reaction would produce a measurable electrical signal proportional to the concentration of this compound. nih.gov

Fluorescence-based biosensors represent another powerful approach. researchgate.netmdpi.com These can be developed using engineered proteins that bind to the target molecule and undergo a conformational change, leading to a change in fluorescence. researchgate.net The genetic incorporation of unnatural amino acids with unique fluorescent properties into a binding protein could also be explored to create a specific sensor for this compound. rsc.org

Table 2: Potential Biosensor Technologies for this compound

| Biosensor Type | Sensing Principle | Potential for this compound |

| Electrochemical | Enzymatic oxidation by an immobilized D-amino acid oxidase, generating a current. nih.gov | High, requires an enzyme with specificity for this compound. |

| Fluorescence-based | Binding to an engineered protein causes a change in fluorescence intensity or wavelength. researchgate.net | High, requires the design of a specific binding protein. |

| Surface Plasmon Resonance (SPR) | Binding to an immobilized receptor on a sensor chip alters the refractive index. mdpi.com | Moderate, may have challenges with specificity. |

Comparative Biochemical Studies of this compound with Other Amino Acid Alpha-Methyl Analogs

To better understand the unique properties of this compound, it is essential to conduct comparative studies with other alpha-methylated amino acids. These studies can elucidate how the nature of the side chain, in combination with the alpha-methyl group, influences biochemical and cellular activities.

For example, alpha-methyl-p-tyrosine is a known inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis. nih.gov Similarly, α-methyldopa is a precursor to a false neurotransmitter that modulates adrenergic signaling. nih.gov Comparing the effects of this compound on methionine-dependent pathways with the effects of these other alpha-methylated analogs on their respective pathways can reveal common and distinct mechanisms of action.

Such studies would involve assessing their relative potencies as enzyme inhibitors, their substrate specificities for various amino acid transporters, and their effects on cell growth and viability in different cell lines. The incorporation of these analogs into peptides can also be compared to determine their relative abilities to induce helical structures and resist proteolytic degradation. nih.gov

Elucidation of Species-Specific Metabolic Differences in this compound Utilization (e.g., microbial, plant, mammalian systems)

The metabolism and biological effects of this compound are likely to vary significantly across different species due to fundamental differences in their amino acid metabolism.

Mammalian Systems: Humans and other mammals cannot synthesize methionine de novo, making it an essential amino acid that must be obtained from the diet. technologynetworks.com The metabolism of D-amino acids in mammals is generally limited, though D-amino acid oxidase is present and can convert D-amino acids to their corresponding α-keto acids. The metabolic fate of this compound in mammals would likely involve this pathway, but the presence of the alpha-methyl group could hinder the enzymatic reaction. Mammalian cells lack the biosynthetic machinery to produce many amino acids, including those with branched methyl groups like valine and leucine, from simple precursors. rsc.org

Plant Systems: Plants are capable of synthesizing all 20 proteinogenic amino acids, including methionine. frontiersin.org They possess complex and highly regulated amino acid metabolic networks. frontiersin.org The introduction of a synthetic analog like this compound could interfere with these pathways. Plants have also been engineered as biofactories for the production of amino acid derivatives, and understanding how they would process this compound could open up new avenues in plant synthetic biology. nih.govacs.org

Microbial Systems: Bacteria exhibit a vast diversity in their metabolic capabilities. Many bacteria can synthesize methionine, and some possess pathways for the utilization of D-amino acids. The response of different microbial species to this compound could range from its use as a nutrient source to significant growth inhibition due to its potential as an antimicrobial agent. The mechanisms of resistance to amino acid antibiotics in bacteria are well-studied and provide a framework for understanding how microbes might adapt to this compound. acs.orgnih.gov

Table 3: Predicted Species-Specific Differences in this compound Metabolism

| Organism Type | Key Metabolic Features | Predicted Fate/Effect of this compound |

| Mammals | Methionine is an essential amino acid; possess D-amino acid oxidase. technologynetworks.com | Limited metabolism, potential for bioaccumulation or excretion. May act as an antagonist in methionine-dependent processes. |

| Plants | Can synthesize all amino acids; complex metabolic regulation. frontiersin.org | Potential for interference with methionine biosynthesis and other metabolic pathways. |

| Microbes | Diverse metabolic capabilities; some can utilize D-amino acids. acs.orgnih.gov | Variable responses, from utilization as a nutrient to antibiotic effects. |

常见问题

Basic Research Questions

Q. What experimental approaches are recommended for synthesizing and characterizing 2-Methyl-D-methionine in laboratory settings?

- Methodology :

- Synthesis : Use reductive alkylation or enzymatic methylation of methionine analogs, monitoring reaction progress via thin-layer chromatography (TLC) to optimize yield .

- Characterization : Employ - and -NMR spectroscopy to confirm methyl group substitution patterns and stereochemistry. Mass spectrometry (HRMS-ESI) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., thioether bonds) .

- Purity : Quantify via HPLC with UV detection (220 nm) and cross-validate with elemental analysis .

Q. How can researchers ensure structural stability and prevent degradation of this compound during storage?

- Methodology :

- Storage : Use inert atmospheres (argon) and low temperatures (-20°C) to minimize oxidation. Stability testing under varying pH (4–9) and temperature (4–37°C) conditions identifies optimal storage protocols .

- Degradation Analysis : Track decomposition products via LC-MS and compare against reference standards .

Q. What analytical techniques are critical for distinguishing this compound from its isomers or derivatives?

- Methodology :

- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak IA) to resolve enantiomers .

- X-ray Crystallography : Resolve absolute configuration for novel derivatives .

- Isotopic Labeling : Incorporate -labeled methyl groups to trace metabolic pathways and confirm structural integrity in biological assays .

Advanced Research Questions

Q. How can conflicting data on the bioefficacy of this compound compared to other methionine derivatives be resolved?

- Methodology :

- Statistical Modeling : Apply nonlinear separate plateaus asymptotic regression (NLSPAR) instead of common plateau models (NLCPAR) to account for divergent dose-response curves .

- Meta-Analysis : Aggregate data from independent studies (e.g., growth assays in avian models) and assess heterogeneity using Cochran’s Q test .

Q. What strategies address discrepancies in reported binding affinities of this compound with enzymatic targets (e.g., methionine adenosyltransferase)?

- Methodology :

- Binding Assays : Standardize conditions (pH 7.4, 25°C) and use isothermal titration calorimetry (ITC) for thermodynamic profiling .

- Molecular Dynamics Simulations : Model protein-ligand interactions (e.g., using GROMACS) to reconcile experimental vs. computational affinity values .

Q. How should researchers design dose-response studies to evaluate this compound’s metabolic effects?

- Methodology :

- Nonlinear Regression : Fit dose-response data to sigmoidal models (e.g., Hill equation) and validate goodness-of-fit via Akaike’s Information Criterion (AIC) .

- Endpoint Selection : Prioritize biomarkers like S-adenosylmethionine (SAM) levels and homocysteine reduction in hepatic tissue .

Q. What computational tools are suitable for predicting this compound’s pharmacokinetic properties?

- Methodology :

- ADME Prediction : Use SwissADME or pkCSM to estimate absorption, distribution, and clearance parameters .

- Docking Studies : Perform rigid/flexible docking (AutoDock Vina) with crystal structures of target enzymes (e.g., PDB: 2O8H) .

Methodological Considerations for Data Interpretation

Q. How to validate the reproducibility of this compound synthesis protocols across laboratories?

- Methodology :

- Interlaboratory Studies : Share standardized protocols (e.g., IUPAC guidelines) and use Cohen’s kappa coefficient to assess procedural agreement .

- Blind Replication : Provide third-party labs with anonymized reagents and validate outcomes via blinded NMR analysis .

Q. What frameworks guide the integration of this compound research into broader metabolic pathway analyses?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。